Mitochondrial Complex IV Inhibition: Galegine versus Metformin and Phenformin (Head-to-Head Comparison)
In a head-to-head comparison published in PNAS (2022), galegine, metformin, and phenformin were evaluated for inhibition of mitochondrial complex IV activity at clinically relevant concentrations. All three guanide/biguanide compounds inhibited complex IV activity, with measured activity reductions of 45% for metformin, 52% for phenformin, and 58% for galegine relative to vehicle control. The study demonstrated that complex IV inhibition, rather than complex I inhibition, is the operative mechanism for reducing glycerol-derived hepatic gluconeogenesis, a finding that applies across all three compounds but with galegine showing the most pronounced inhibitory effect [1].
| Evidence Dimension | Mitochondrial complex IV enzymatic activity inhibition |
|---|---|
| Target Compound Data | Galegine: 58% reduction in complex IV activity |
| Comparator Or Baseline | Metformin: 45% reduction; Phenformin: 52% reduction; Vehicle control: 0% reduction (baseline) |
| Quantified Difference | Galegine exhibits 13 percentage points greater inhibition than metformin and 6 percentage points greater than phenformin |
| Conditions | Isolated mitochondria from mouse liver; compounds tested at clinically relevant concentrations; complex IV activity measured via oxygen consumption rate |
Why This Matters
For researchers investigating mitochondrial mechanisms of guanide/biguanide action, galegine provides the most potent inhibition of complex IV among this class, enabling clearer signal-to-noise ratio in mechanistic studies and serving as a positive control for complex IV-dependent phenotypes.
- [1] LaMoia TE, Butrico GM, Kalpage HA, et al. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis. Proc Natl Acad Sci U S A. 2022;119(10):e2122287119. View Source
